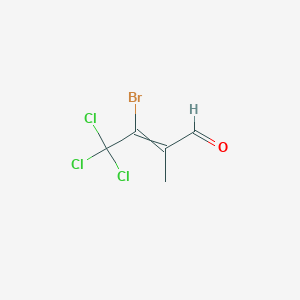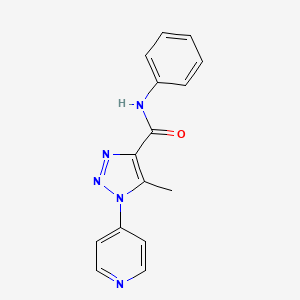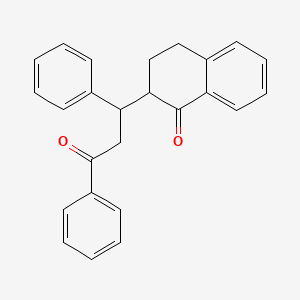
Theophylline, 7-(3-(2-chloronicotinamido)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(3-(2-chloronicotinamido)propyl)- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the addition of a 2-chloronicotinamido group to the theophylline structure, which may enhance its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-(2-chloronicotinamido)propyl)- typically involves the following steps:
Starting Material: Theophylline is used as the starting material.
N-Alkylation: Theophylline undergoes N-alkylation with 3-bromopropylamine to form 7-(3-aminopropyl)theophylline.
Amidation: The 7-(3-aminopropyl)theophylline is then reacted with 2-chloronicotinic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Theophylline, 7-(3-(2-chloronicotinamido)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloronicotinamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Theophylline, 7-(3-(2-chloronicotinamido)propyl)- has several scientific research applications:
Chemistry: Used as a model compound in studies of methylxanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating respiratory diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of Theophylline, 7-(3-(2-chloronicotinamido)propyl)- involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: It blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.
Histone Deacetylase Activation: The compound may activate histone deacetylase, which can modulate gene expression and reduce inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Dyphylline: A theophylline derivative with similar bronchodilator properties but different pharmacokinetics.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Uniqueness
Theophylline, 7-(3-(2-chloronicotinamido)propyl)- is unique due to the presence of the 2-chloronicotinamido group, which may enhance its pharmacological profile and provide additional therapeutic benefits compared to other methylxanthine derivatives.
Eigenschaften
CAS-Nummer |
70454-35-2 |
|---|---|
Molekularformel |
C16H17ClN6O3 |
Molekulargewicht |
376.80 g/mol |
IUPAC-Name |
2-chloro-N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17ClN6O3/c1-21-13-11(15(25)22(2)16(21)26)23(9-20-13)8-4-7-19-14(24)10-5-3-6-18-12(10)17/h3,5-6,9H,4,7-8H2,1-2H3,(H,19,24) |
InChI-Schlüssel |
CDLRNKHJZAKNNL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(=O)C3=C(N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)


![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)
![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)




![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)

